molecular formula C17H22BrNO4 B8151474 tert-Butyl 3-(5-bromo-2-formylphenoxy)piperidine-1-carboxylate

tert-Butyl 3-(5-bromo-2-formylphenoxy)piperidine-1-carboxylate

Cat. No.: B8151474
M. Wt: 384.3 g/mol
InChI Key: UXYLXYZACNUNSD-UHFFFAOYSA-N
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Description

tert-Butyl 3-(5-bromo-2-formylphenoxy)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl ester group, a bromine atom, and a formyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(5-bromo-2-formylphenoxy)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Bromine Atom: Bromination of the aromatic ring is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Formylation: The formyl group is introduced via a formylation reaction, often using reagents like formic acid or formyl chloride.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(5-bromo-2-formylphenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Conversion of the formyl group to an alcohol.

    Substitution: Replacement of the bromine atom with other functional groups.

Scientific Research Applications

tert-Butyl 3-(5-bromo-2-formylphenoxy)piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-bromo-2-formylphenoxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine and formyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-(4-bromophenyl)piperidine-1-carboxylate: Similar structure but with a different substitution pattern on the aromatic ring.

    tert-Butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate: Contains a thiazole ring instead of a phenoxy group.

    tert-Butyl 4-bromo-4-formylpiperidine-1-carboxylate: Similar functional groups but different positions on the piperidine ring.

Uniqueness

tert-Butyl 3-(5-bromo-2-formylphenoxy)piperidine-1-carboxylate is unique due to the specific arrangement of its functional groups, which can confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl 3-(5-bromo-2-formylphenoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrNO4/c1-17(2,3)23-16(21)19-8-4-5-14(10-19)22-15-9-13(18)7-6-12(15)11-20/h6-7,9,11,14H,4-5,8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYLXYZACNUNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)OC2=C(C=CC(=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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